4-Bromothieno[2,3-c]pyridine-2-carboxamide
Description
Significance of the Thienopyridine Scaffold in Organic and Medicinal Chemistry Research
The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Thienopyridine derivatives have demonstrated a wide array of pharmacological activities, including antiplatelet, anticancer, antimicrobial, and anti-inflammatory properties. d-nb.infokuleuven.be This broad spectrum of activity has cemented the thienopyridine core as a valuable template for the design and development of novel therapeutic agents. The structural rigidity of the fused ring system, combined with the electronic properties imparted by the nitrogen and sulfur atoms, allows for specific interactions with biological macromolecules.
Overview of Thieno[2,3-c]pyridine (B153571) Isomers and their Research Relevance
The fusion of a thiophene (B33073) and a pyridine (B92270) ring can result in several structural isomers, depending on the points of fusion. The thieno[2,3-c]pyridine isomer is characterized by the fusion of the thiophene ring at its 2- and 3-positions to the 'c' face of the pyridine ring. nih.gov This particular arrangement has attracted considerable attention in contemporary research, particularly in the field of oncology. Studies have shown that derivatives of the thieno[2,3-c]pyridine scaffold can act as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. d-nb.info The exploration of this isomeric scaffold continues to be an active area of investigation for the discovery of new drug candidates.
Specific Focus on 4-Bromothieno[2,3-c]pyridine-2-carboxamide within Contemporary Chemical Research
Within the family of thieno[2,3-c]pyridine derivatives, this compound represents a molecule of specific interest. While detailed research findings on this exact compound are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of libraries of novel compounds for biological screening. The carboxamide group at the 2-position is also a common feature in pharmacologically active molecules, contributing to hydrogen bonding interactions with biological targets.
The immediate precursor, 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid, is commercially available, indicating its utility in synthetic chemistry. pharmaffiliates.comascendexllc.comsigmaaldrich.com The conversion of this carboxylic acid to the corresponding carboxamide is a standard chemical transformation, suggesting that this compound can be readily accessed for further chemical exploration. The research relevance of this compound, therefore, lies primarily in its potential as a building block for the synthesis of novel thieno[2,3-c]pyridine derivatives with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
4-bromothieno[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-5-2-11-3-7-4(5)1-6(13-7)8(10)12/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLJHBLRXMGSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Bromothieno 2,3 C Pyridine 2 Carboxamide
Reactivity of the Bromine Moiety at Position 4
The bromine atom at the C-4 position of the pyridine (B92270) ring is a key functional group that readily participates in a variety of transformations, making it a valuable handle for molecular elaboration.
Nucleophilic Substitution Reactions (e.g., Displacement of Bromine)
The pyridine ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNA) reactions, particularly at the positions ortho and para (positions 2 and 4) to the nitrogen atom. stackexchange.comechemi.com This is because the negative charge in the intermediate of the addition-elimination mechanism can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comechemi.com Consequently, the bromine at C-4 of the thieno[2,3-c]pyridine (B153571) system is susceptible to displacement by various nucleophiles.
Under basic conditions or with specific catalysts, the bromine can be displaced by nitrogen and sulfur-containing nucleophiles to generate new derivatives through a series of reactions that may include nucleophilic substitution and cyclization. pipzine-chem.com For example, reactions with amines can lead to the formation of 4-aminothieno[2,3-c]pyridine derivatives.
Cross-Coupling Reactions at C-4 for Functional Group Interconversion
The C-4 bromine atom serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex molecules from the 4-bromothieno[2,3-c]pyridine-2-carboxamide core.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or their esters to form biaryl structures. This is a widely used method for introducing diverse aromatic and heteroaromatic substituents at the C-4 position. mdpi.com
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form 4-amino-substituted thienopyridines. This reaction offers a direct route to functionalized amines, which are prevalent in biologically active molecules. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, providing a gateway to further transformations or materials with interesting electronic properties. nih.gov
The efficiency of these reactions often depends on the choice of palladium catalyst, ligand, base, and solvent. For instance, the synthesis of 4-arylthieno[2,3-b]pyridines has been successfully achieved via subsequent cross-coupling reactions following a regioselective bromination at the 4-position. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Ligand | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | 4-Arylthieno[2,3-c]pyridine |
| Buchwald-Hartwig | Aniline derivative | Pd₂(dba)₃ / Xantphos | 4-(Arylamino)thieno[2,3-c]pyridine |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 4-(Phenylethynyl)thieno[2,3-c]pyridine |
Reactivity of the Carboxamide Functionality at Position 2
The carboxamide group at the C-2 position of the thiophene (B33073) ring is another important site for chemical modification, allowing for the synthesis of a wide range of derivatives.
Modifications and Derivatizations of the Amide Group
The primary amide of this compound can undergo various transformations. For instance, N-aryl carboxamides are often synthesized as part of structure-activity relationship studies in medicinal chemistry. nih.gov The introduction of different substituents on the phenyl ring of the carboxamide can significantly influence the biological properties of the resulting compounds. nih.gov
Furthermore, the amide group can be hydrolyzed to the corresponding carboxylic acid, 4-bromothieno[2,3-c]pyridine-2-carboxylic acid, under acidic or basic conditions. ascendexllc.compharmaffiliates.com This carboxylic acid is a valuable intermediate that can be further converted into esters, other amides, or subjected to decarboxylative coupling reactions. daneshyari.com
Reactivity of the Fused Thieno[2,3-c]pyridine Ring System
The fused heterocyclic system itself possesses a distinct reactivity pattern, particularly concerning electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
The reactivity of the thieno[2,3-c]pyridine ring towards electrophiles is influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing nature of the pyridine ring. In general, electrophilic attack is favored on the more electron-rich thiophene ring over the deactivated pyridine ring. researchgate.net
For the parent thieno[2,3-b]thiophene (B1266192) system, theoretical studies have shown that the α-carbon atom is preferred for electrophilic attack both kinetically and thermodynamically compared to the β-carbon. researchgate.net In the case of thienopyridines, the pyridine nitrogen deactivates its own ring towards electrophilic substitution, often requiring harsh reaction conditions and resulting in low yields. youtube.com For pyridine itself, electrophilic substitution, when it occurs, generally proceeds at the 3-position. youtube.com
In related benzo[b]thieno[2,3-c]pyridine systems, studies have shown that acylation reactions, such as acetylation, proceed at specific positions on the benzene (B151609) ring portion of the molecule. researchgate.net While specific studies on the electrophilic substitution of this compound are not detailed in the provided context, it can be inferred that the thiophene ring would be the more likely site of attack, with the precise position being influenced by the directing effects of the existing carboxamide group and the fused pyridine ring.
| Functional Group | Position | Common Reactions | Key Features |
|---|---|---|---|
| Bromine | 4 | Nucleophilic Substitution, Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) | Excellent leaving group and coupling handle. |
| Carboxamide | 2 | Hydrolysis, N-Derivatization | Allows for modification to carboxylic acids, esters, and other amides. |
| Thieno[2,3-c]pyridine Ring | - | Electrophilic Aromatic Substitution | Thiophene ring is more reactive than the pyridine ring. |
Nucleophilic Attack on the Pypyridine Moiety
The pyridine ring within the thieno[2,3-c]pyridine framework is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the pyridine moiety susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen (the C-4 and C-7 positions). In the case of this compound, the C-4 position is activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org
The initial step involves the attack of a nucleophile on the C-4 carbon, which bears the bromine leaving group. This step is typically rate-determining and leads to the formation of a high-energy anionic intermediate, often called a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. For attack at the C-4 position, the resulting negative charge can be delocalized through resonance onto the electronegative nitrogen atom of the pyridine ring. stackexchange.comquora.com This delocalization provides significant stabilization for the intermediate, which is not possible if the attack occurs at the C-3 or C-5 positions. stackexchange.com This stabilization lowers the activation energy for the reaction, making the C-4 position a favored site for nucleophilic substitution. quora.com
The final step is the rapid elimination of the bromide ion, which restores the aromaticity of the ring and yields the substituted product. quimicaorganica.org While specific studies on this compound are not extensively detailed in the literature, the reactivity of the closely related isomer, 4-bromothieno[2,3-b]pyridine (B6589361), serves as a valuable analogue. This compound has been shown to be an effective building block in cross-coupling reactions, which involve nucleophilic-like attack at the C-4 position, to synthesize various 4-aryl and 4-amino thieno[2,3-b]pyridines. nih.govresearchgate.net This demonstrates the viability of the C-4 position in the thienopyridine scaffold as a handle for introducing molecular diversity via substitution reactions.
Oxidative and Reductive Transformations (e.g., Unusual Oxidative Dimerization)
The thienopyridine core can undergo various oxidative and reductive transformations, with some reactions leading to unexpected and complex molecular architectures.
Oxidative Transformations
Selective oxidation of thienopyridines can be an effective method for the functionalization of the bicyclic core, leading to products such as N-oxides and S-oxides. acs.org However, a particularly noteworthy transformation observed in the closely related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series is an unusual oxidative dimerization. nih.govnih.govacs.org This noncatalyzed reaction occurs upon treatment with sodium hypochlorite (B82951) (commercial bleach) and proceeds through different mechanistic pathways depending on the solvent used. nih.gov
When the reaction is conducted in aqueous dioxane or under phase-transfer catalysis (PTC) conditions, it yields novel, complex polyheterocyclic structures. acs.orgnih.gov The reaction involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, without the involvement of the pyridine nitrogen or the sulfur atom in the oxidation. acs.org
Two potential mechanistic pathways have been proposed for this dimerization. acs.orgnih.gov
Mechanism #1: This pathway suggests an initial electrophilic attack by HOCl or Cl+ (from the hydrolysis of NaOCl) on the thienopyridine, forming a resonance-stabilized cation. Concurrently, an alkaline-promoted deprotonation of the amide group occurs. acs.orgnih.gov
Mechanism #2: An alternative mechanism has also been depicted, highlighting the complexity of the transformation. nih.gov
The scope of this reaction is generally limited to thienopyridine-2-carboxamides that have electron-donating groups on their aryl substituents. acs.org Substrates with strong electron-withdrawing groups may fail to produce the dimerization product. acs.org
Reductive Transformations
While specific studies on the reductive transformations of this compound are limited, general principles of heterocyclic chemistry suggest several potential reactions. These could include the reduction of the pyridine ring under certain catalytic hydrogenation conditions or the reductive dehalogenation of the C-4 bromine atom, which would yield the parent thieno[2,3-c]pyridine-2-carboxamide. A concept known as oxidatively induced reductive elimination has been explored in organometallic chemistry, where a metal center is oxidized to trigger the formation of new bonds in a reductive elimination step, though this is a distinct process from typical substrate reduction. nih.gov
Regioselectivity and Stereoselectivity in Chemical Transformations
Chemical transformations involving the thienopyridine scaffold can exhibit high levels of selectivity, directing the reaction to a specific position (regioselectivity) or favoring the formation of a particular stereoisomer (stereoselectivity).
Regioselectivity
The inherent electronic properties of the thienopyridine nucleus often govern the regioselectivity of its reactions. For instance, the bromination of the parent thieno[2,3-b]pyridine (B153569) has been shown to be highly regioselective. nih.gov The reaction proceeds with a strong preference for the C-4 position, yielding 4-bromothieno[2,3-b]pyridine in high yield (87%). nih.govresearchgate.net This selectivity makes the C-4 bromo derivative a valuable intermediate for further functionalization, as demonstrated by its use in subsequent cross-coupling reactions to produce 4-aryl and 4-amino derivatives. nih.gov
Stereoselectivity
The previously mentioned unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides is a prominent example of a highly stereoselective transformation. nih.gov The reaction leads to the formation of complex polyheterocyclic products with multiple stereocenters. Remarkably, the process is highly stereoselective, producing only one specific enantiomeric pair (R,R,R,R/S,S,S,S) out of eight theoretically possible pairs. acs.orgnih.gov This high degree of stereocontrol highlights the well-defined three-dimensional arrangement of the transition state through which the reaction proceeds.
The table below summarizes the conditions and yields for the oxidative dimerization of various 3-aminothieno[2,3-b]pyridine-2-carboxamides, a reaction noted for its high selectivity.
| Entry | Substituent (Ar) | Method | Yield (%) |
|---|---|---|---|
| 1 | 4-MeC6H4 | A | 55 |
| 2 | 4-MeC6H4 | B | 64 |
| 3 | 4-MeOC6H4 | A | 43 |
| 4 | 4-MeOC6H4 | B | 51 |
| 5 | 4-FC6H4 | A | 37 |
| 6 | 4-FC6H4 | B | 43 |
| 7 | 4-AcC6H4 | B | 45 |
| 8 | 4-CF3C6H4 | B | 48 |
Method A: 10-fold excess of aq. NaOCl in aqueous dioxane. Method B: Phase transfer catalyst (PTC) conditions in a CH2Cl2–water system. nih.gov
Theoretical Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways for compounds like this compound often relies on fundamental principles of electronic and resonance theory, as well as more advanced computational methods.
A primary theoretical tool for predicting reactivity is the analysis of resonance structures of reaction intermediates. stackexchange.com In the case of nucleophilic aromatic substitution on the pyridine moiety, the stability of the anionic Meisenheimer intermediate dictates the regioselectivity of the attack. stackexchange.comquora.com Theoretical analysis shows that when a nucleophile attacks at the C-2 or C-4 positions of a pyridine ring, one of the resulting resonance forms places the negative charge directly on the electronegative nitrogen atom. stackexchange.com This is a highly stabilizing contribution that is not possible for an attack at the C-3 position. stackexchange.com This simple theoretical model effectively predicts that the C-4 position of the thieno[2,3-c]pyridine core will be a favored site for nucleophilic substitution.
For more complex reactions, such as the oxidative dimerization of related thienopyridines, researchers propose plausible mechanistic pathways based on the identified products and known chemical principles. acs.orgnih.gov The suggestion of a resonance-stabilized cation as a key intermediate in one of the proposed mechanisms is a form of theoretical prediction about the reaction course. nih.gov These predicted pathways, while not always confirmed by direct observation of transient species, provide a valuable framework for understanding the reaction and for designing new experiments. While detailed computational studies involving the calculation of transition state energies for this compound are not widely published, such in silico methods are increasingly used to rationalize observed reactivity and predict the outcomes of unknown transformations.
Spectroscopic and Spectrometric Characterization Methodologies for Thienopyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ipb.pt For thienopyridine derivatives, ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to map the molecular framework. researchgate.netnih.gov
In the ¹H NMR spectrum of 4-Bromothieno[2,3-c]pyridine-2-carboxamide, distinct signals are expected for each proton in the molecule. The protons on the pyridine (B92270) and thiophene (B33073) rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. mdpi.com The chemical shift of each proton is influenced by its electronic environment, including the effects of the bromine atom and the carboxamide group. The protons of the primary amide (-CONH₂) would typically appear as two broad singlets, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the structure. researchgate.net The carbonyl carbon of the carboxamide group is characteristically found in the downfield region of the spectrum (typically 160-180 ppm). Carbons attached to the electronegative bromine atom and nitrogen atom, as well as other carbons in the aromatic rings, would have distinct and predictable chemical shifts. nih.gov
A hypothetical representation of the expected NMR data is provided below.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2-C =O | - | ~162.5 |
| C=O-NH ₂ | ~7.8 (br s), ~7.6 (br s) | - |
| H-3 | ~8.10 (s) | - |
| C-3 | - | ~125.0 |
| C-3a | - | ~130.0 |
| C-4 | - | ~118.0 |
| H-5 | ~8.50 (d) | - |
| C-5 | - | ~150.0 |
| H-7 | ~7.90 (d) | - |
| C-7 | - | ~120.0 |
| C-7a | - | ~152.0 |
| C-7b | - | ~145.0 |
Note: Predicted values are based on typical ranges for similar heterocyclic systems and are for illustrative purposes. Actual values may vary based on solvent and experimental conditions.
For complex molecules or to resolve signal ambiguities, advanced NMR techniques are indispensable. ipb.ptresearchgate.net Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. nih.govacs.org
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, between H-5 and H-7 in the pyridine ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. acs.org
HMBC shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular structure, for example, by connecting the amide protons to the C2-carbonyl carbon. acs.org
Furthermore, molecules containing an amide group, like this compound, can exhibit restricted rotation around the C(O)-N bond. This can lead to the presence of two distinct rotational isomers (rotamers), which may be observable as a doubling of signals in the NMR spectra at room temperature. researchgate.netnih.gov
Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. researchgate.net By acquiring NMR spectra at different temperatures, the coalescence of the doubled signals into single, averaged peaks at higher temperatures can be observed. nih.gov This phenomenon confirms the presence of rotamers and allows for the determination of the energy barrier to rotation. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.com For this compound (C₈H₅BrN₂OS), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺), which is a clear indicator of the presence of a single bromine atom in the molecule.
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm). nih.govacs.org This precision allows for the determination of the exact elemental composition of a molecule. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₈H₅BrN₂OS by comparing the experimentally measured exact mass with the theoretically calculated mass. mdpi.com This is a critical step in the characterization of a new chemical entity.
Interactive Table 2: Calculated Mass Data for this compound
| Parameter | Formula | Calculated Value |
| Molecular Formula | C₈H₅BrN₂OS | - |
| Nominal Mass | - | 256 g/mol |
| Monoisotopic Mass (for ⁷⁹Br) | C₈H₅⁷⁹BrN₂OS | 255.9309 Da |
| Monoisotopic Mass (for ⁸¹Br) | C₈H₅⁸¹BrN₂OS | 257.9289 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. mdpi.com The IR spectrum shows absorption bands corresponding to the vibrational frequencies of bonds within the molecule. For this compound, characteristic absorption bands would confirm the presence of the key functional groups. nih.govnih.gov
The primary amide group is particularly distinctive, typically showing:
Two N-H stretching bands in the region of 3400-3100 cm⁻¹.
A strong C=O (Amide I) stretching band around 1680-1640 cm⁻¹.
An N-H bending (Amide II) band around 1640-1550 cm⁻¹.
Other expected vibrations include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and C=C/C=N stretching vibrations within the fingerprint region (1600-1400 cm⁻¹). researchgate.netvscht.cz
Interactive Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3400 - 3100 (two bands) | Medium |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1640 | Strong |
| Aromatic (C=C, C=N) | Stretch | 1600 - 1450 | Medium-Variable |
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. mdpi.com A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the empirical and, by extension, the molecular formula of the compound, complementing the data obtained from HRMS. nih.govacs.org
Interactive Table 4: Theoretical Elemental Composition of this compound (C₈H₅BrN₂OS)
| Element | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon (C) | 12.011 | 96.088 | 37.37% |
| Hydrogen (H) | 1.008 | 5.040 | 1.96% |
| Bromine (Br) | 79.904 | 79.904 | 31.09% |
| Nitrogen (N) | 14.007 | 28.014 | 10.90% |
| Oxygen (O) | 15.999 | 15.999 | 6.22% |
| Sulfur (S) | 32.06 | 32.06 | 12.47% |
| Total | - | 257.105 | 100.00% |
Computational and Theoretical Investigations of 4 Bromothieno 2,3 C Pyridine 2 Carboxamide and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations have been instrumental in characterizing the structure and reactivity of thienopyridine derivatives.
The electronic properties of thienopyridine derivatives are significantly influenced by their molecular structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
For instance, in a related compound, 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide (B13060443), HOMO-LUMO analysis revealed that the HOMO is primarily located on the thiophene (B33073) ring and the bromine atom. In contrast, the LUMO is mainly situated on the pyridine (B92270) and carboxamide moieties. This separation of electron density suggests specific sites for electrophilic and nucleophilic attacks. The electron-withdrawing nature of the 4-bromo-7-chloro substitution pattern leads to a more electron-deficient system compared to non-halogenated thienopyridines, resulting in a lowering of the LUMO energy by 0.8 eV relative to 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520).
Natural population analysis (NPA) of 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide has shown a significant negative charge density on the carboxamide oxygen (-0.42 e) and the bromine atom (-0.18 e). This charge distribution is crucial for understanding potential interactions with biological targets.
| Parameter | Value | Reference |
|---|---|---|
| LUMO Energy Reduction (vs. 3-aminothieno[2,3-b]pyridine-2-carboxamide) | 0.8 eV | |
| NPA Charge on Carboxamide Oxygen | -0.42 e | |
| NPA Charge on Bromine Atom | -0.18 e |
Global and local reactivity descriptors derived from conceptual DFT are valuable for predicting the reactivity of molecules. chemrxiv.org These descriptors include chemical hardness, chemical potential, and electrophilicity index, which are calculated from HOMO and LUMO energies. researchgate.net They help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net
For molecules with multiple reactive sites, such as α,β-unsaturated compounds, local descriptors are more suitable for predicting reactivity at specific sites. chemrxiv.org These local descriptors can be calculated using different approximations and are crucial for understanding reactions like nucleophilic and electrophilic attacks. chemrxiv.org
| Descriptor | Significance |
|---|---|
| Chemical Hardness (η) | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | Related to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. |
Aromaticity Assessment of the Thienopyridine System
The concept of aromaticity is fundamental in understanding the stability and reactivity of cyclic conjugated systems like the thienopyridine core. free.frmadoverchemistry.com Various criteria, including magnetic, energetic, and structural properties, are used to assess the degree of aromaticity. mdpi.com
Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are widely used to evaluate aromaticity. mdpi.com NICS values are calculated at the center of a ring system to probe the induced magnetic field. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. mdpi.com
Energetic criteria for aromaticity are based on the enhanced stability of aromatic compounds compared to non-aromatic analogues. ineosopen.org This can be evaluated through measures like aromatic stabilization energy (ASE). ineosopen.org
Structural criteria involve the analysis of bond lengths. madoverchemistry.com In aromatic systems, there is a tendency for bond length equalization, with single bonds shortening and double bonds lengthening compared to their non-aromatic counterparts. madoverchemistry.comineosopen.org For example, the bond lengths in benzene (B151609) are intermediate between typical single and double bonds. madoverchemistry.com
| Criterion | Indicator of Aromaticity |
|---|---|
| Magnetic (NICS) | Negative values |
| Energetic (ASE) | Positive stabilization energy |
| Structural | Bond length equalization |
Conformational Analysis and Rotational Barriers (e.g., Restricted C-N Bond Rotation)
The presence of an amide group in 4-Bromothieno[2,3-c]pyridine-2-carboxamide introduces the possibility of restricted rotation around the C-N bond. This phenomenon can lead to the existence of distinct rotamers (conformational isomers), which can be observed and studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations. citedrive.comresearchgate.net
| Bond Type | Approximate Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| N-alkylcarbamate C(carbonyl)-N | ~16 | researchgate.net |
Molecular Dynamics Simulations and Molecular Electrostatic Potential Mapping
Molecular Dynamics (MD) simulations and Molecular Electrostatic Potential (MEP) mapping are powerful computational tools used to explore the dynamic nature and electronic properties of molecules like thieno[2,3-c]pyridine (B153571) derivatives.
Molecular Dynamics (MD) Simulations offer a dynamic picture of molecular systems, revealing how these compounds behave over time in a simulated biological environment. For pyridine-based compounds, MD simulations have been employed to investigate their orientation and positioning within cell membranes, which is crucial for their interaction with membrane-bound targets like Protein Kinase C (PKC). nih.gov These simulations can establish the stability of the compound's orientation, ensuring that key functional groups are correctly positioned to interact with their biological targets. nih.gov By simulating the system for microseconds, researchers can analyze trajectories to confirm that the molecule maintains a desired, stable conformation, thus reducing the risk of false predictions from static models like molecular docking. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the electrostatic potential on the surface of a molecule. This technique is instrumental in identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts how the molecule will interact with other molecules. researchgate.netresearchgate.net For thienopyridine analogues, MEP analysis helps to understand molecular reactivity sites. researchgate.net For instance, large negative potential regions, often observed near electronegative atoms like oxygen and nitrogen, indicate sites that are likely to act as hydrogen bond acceptors. researchgate.net This information is critical for understanding and predicting the non-covalent interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. researchgate.net
In Silico Approaches for Predicting Molecular Interactions
In silico methods are essential for the rational design and screening of novel therapeutic agents. These computational techniques predict how a ligand, such as a this compound analogue, might bind to a biological target, providing a basis for prioritizing candidates for synthesis and biological testing.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against known biological targets. For thienopyridine and related carboxamide structures, docking studies have been instrumental in identifying potential inhibitors for a variety of protein targets implicated in diseases ranging from cancer to infectious diseases.
Docking algorithms place the ligand into the binding site of a protein and score the resulting poses based on how well they fit geometrically and energetically. nih.gov This process helps to elucidate key ligand-protein interactions and provides a structural basis for the observed biological activity. nih.gov Studies on various analogues have explored their potential to inhibit a range of important biological targets.
| Compound Class | Biological Target | Therapeutic Area | Key Findings from Docking |
|---|---|---|---|
| Pyridine-based carboxamides | Protein Kinase C (PKC) | Oncology | Docking assessed correct poses and ligand-protein interactions within the C1B domain. nih.gov |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Forkhead Box M1 (FOXM1) | Oncology (Breast Cancer) | Predicted binding modes helped correlate substituent electronic properties with inhibitory activity. nih.gov |
| Styrylthieno[2,3-b]pyridine-2-carboxamides | SARS-CoV-2 3CL Mpro | Infectious Disease (COVID-19) | Revealed strong hydrogen bonding and van der Waals interactions with the main protease. researchgate.net |
| Cyanopyridone Derivatives | VEGFR-2 / HER-2 | Oncology | Incorporation of specific moieties (e.g., 2,4-dichlorophenyl) increased binding affinity. mdpi.com |
| N-phenyl-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Oncology | Derivatives were shown to occupy the binding site and engage with key residues. mdpi.com |
Following molecular docking, more quantitative analyses are performed to refine the understanding of the ligand-receptor complex. These include binding energy calculations and detailed interaction profiling.
Binding Energy Calculations aim to estimate the strength of the interaction between a ligand and its receptor. A more negative binding energy typically indicates a more stable and potent interaction. Forcefield-based scoring functions, such as the Generalized-Born Volume Integral/Weighted Surface Area (GBVI/WSA dG), are used to calculate the free energy of binding for a given ligand pose. nih.gov For styrylthieno[2,3-b]pyridine derivatives targeting the SARS-CoV-2 Mpro, binding energies were calculated to be as strong as -14 to -16 kcal/mol, indicating a high affinity for the target. researchgate.net These calculations are crucial for ranking potential inhibitors and prioritizing them for further experimental validation.
Ligand-Receptor Interaction Profiling involves a detailed analysis of the non-covalent forces that stabilize the binding of a ligand to its target protein. This analysis identifies specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, interaction diagrams revealed that active compounds formed specific hydrogen bonds and hydrophobic interactions within the FOXM1 binding pocket, which were absent in inactive compounds. nih.gov Profiling these interactions is essential for structure-activity relationship (SAR) studies, providing a rationale for why certain chemical modifications enhance or diminish biological activity and guiding the design of more potent and selective analogues. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Thienopyridine Research
Systematic Modification of the 4-Bromothieno[2,3-c]pyridine-2-carboxamide Scaffold for SAR Exploration
The systematic modification of the this compound scaffold is a cornerstone of SAR exploration, aimed at identifying key structural motifs that govern biological activity. While specific SAR studies on this compound are not extensively documented in publicly available research, the broader class of thieno[2,3-c]pyridine (B153571) derivatives has been the subject of such investigations, providing valuable insights.
One area of focus has been the modification of the carboxamide group at the 2-position. For instance, in a study on a series of thieno[2,3-c]pyridine derivatives investigated as potential anticancer agents targeting Hsp90, the amide moiety was systematically altered. Although this study did not specifically report on the 4-bromo substituted analog, it highlighted the importance of the substituents on the amide nitrogen for inhibitory activity. Modifications at this position with various cyclic amines were shown to significantly influence the potency of the compounds. dntb.gov.uamdpi.com
Another key position for modification is the C4-position of the thienopyridine core. The presence of a halogen, such as bromine, is often explored to modulate electronic properties and lipophilicity, which in turn can affect target binding and cell permeability. While direct comparisons of 4-bromo analogs to other 4-substituted thieno[2,3-c]pyridine-2-carboxamides are scarce, research on the broader thienopyridine class indicates that substitution at this position is critical for activity. For example, in the isomeric thieno[2,3-b]pyridine (B153569) series, modifications at the 4-position have been shown to be crucial for their antiplasmodial activity. nih.gov
Furthermore, derivatization of other positions on the thieno[2,3-c]pyridine ring system, such as the 7-position, has been explored to expand the chemical space and probe for additional binding interactions with biological targets. nih.gov The systematic replacement of the bromine at C4 with other functional groups, or the introduction of substituents at other available positions on the bicyclic core, would be a logical next step in thoroughly exploring the SAR of this scaffold.
A hypothetical systematic modification of the this compound scaffold is presented in the table below to illustrate how such a study might be designed.
| Compound ID | R1 (at C4) | R2 (on Carboxamide) | Biological Activity (Hypothetical IC50 in µM) |
| Parent | Br | H | 5.0 |
| Analog 1 | Cl | H | 7.5 |
| Analog 2 | I | H | 4.2 |
| Analog 3 | CH3 | H | 10.8 |
| Analog 4 | Br | Methyl | 6.2 |
| Analog 5 | Br | Phenyl | 3.1 |
| Analog 6 | Br | 4-Fluorophenyl | 2.5 |
Elucidation of Key Structural Features for Desired Molecular Performance
The elucidation of key structural features is paramount for understanding what drives the desired molecular performance of this compound and its analogs. Based on SAR studies of the broader thienopyridine class, several structural elements can be highlighted as being of particular importance.
The thieno[2,3-c]pyridine core itself serves as a rigid scaffold that correctly orients the appended functional groups for interaction with biological targets. The fusion of the thiophene (B33073) and pyridine (B92270) rings creates a unique electronic distribution and shape that is often critical for activity.
The carboxamide group at the 2-position is a common feature in many biologically active thienopyridines and is often involved in crucial hydrogen bonding interactions with target proteins. The hydrogen bond donor and acceptor capabilities of the amide are frequently essential for anchoring the molecule in the binding site of an enzyme or receptor. For instance, in related thieno[2,3-b]pyridine-2-carboxamides, this group is vital for their inhibitory activity against various enzymes. nih.gov
The bromine atom at the 4-position is expected to play a significant role in the compound's structure-property relationship. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Furthermore, the electronegativity and size of the bromine atom can influence the electronic landscape of the aromatic system and its lipophilicity, which in turn affects cell membrane permeability and metabolic stability.
Finally, the substituents on the amide nitrogen (the R2 group in the table above) provide a vector for introducing diversity and fine-tuning the properties of the molecule. Aromatic or substituted aromatic rings at this position can engage in hydrophobic or π-stacking interactions within the target's binding pocket, often leading to enhanced potency.
Computational and Chemoinformatics Approaches to SAR/SPR
Computational and chemoinformatics approaches are increasingly being used to rationalize and predict the SAR and SPR of novel compounds, including thienopyridine derivatives. While specific studies on this compound are limited, the application of these methods to the broader class of compounds provides a framework for understanding its potential interactions.
Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a target protein. For example, in a study of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, molecular docking was used to identify crucial molecular interactions between the ligands and the Hsp90 target. dntb.gov.uamdpi.com Such studies can help to explain the observed SAR and guide the design of new analogs with improved binding affinity. For this compound, docking studies could be employed to predict its binding to various kinase targets, for which thienopyridines have shown inhibitory activity.
Chemoinformatics encompasses a range of methods for analyzing chemical data. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. While a specific QSAR model for this compound derivatives is not available, the principles of QSAR could be applied to a dataset of analogs to identify the physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that are most important for their activity.
The table below illustrates a hypothetical chemoinformatic analysis for a series of thieno[2,3-c]pyridine analogs.
| Compound ID | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Predicted Activity (Hypothetical) |
| Parent | 2.8 | 258.1 | 1 | 2 | Moderate |
| Analog A | 3.5 | 334.2 | 1 | 2 | High |
| Analog B | 2.1 | 272.1 | 1 | 2 | Low |
| Analog C | 3.2 | 350.2 | 1 | 3 | High |
Derivatization Strategies for Optimizing Molecular Performance
Building upon the SAR and SPR insights, various derivatization strategies can be employed to optimize the molecular performance of the this compound scaffold. The goal of these strategies is to enhance properties such as potency, selectivity, and pharmacokinetic profile.
One common strategy is substituent modification on the carboxamide nitrogen . As suggested by studies on related thienopyridines, introducing a variety of aryl, heteroaryl, or alkyl groups at this position can lead to significant improvements in activity. For example, the introduction of a substituted phenyl ring can lead to additional hydrophobic or polar interactions with the target protein, thereby increasing binding affinity.
Bioisosteric replacement is another powerful tool in drug design. This involves replacing a functional group with another group that has similar steric and electronic properties, with the aim of improving the compound's properties. For the this compound scaffold, the bromine atom at C4 could be replaced with other halogens (Cl, I) or a trifluoromethyl group to fine-tune the electronic and lipophilic character of the molecule. Similarly, the carboxamide group could be replaced with other hydrogen-bonding moieties, such as a sulfonamide or a reverse amide, to explore different interaction patterns with the target.
Scaffold hopping represents a more drastic derivatization strategy, where the thieno[2,3-c]pyridine core is replaced with a different heterocyclic system that maintains a similar spatial arrangement of the key functional groups. This can lead to the discovery of novel chemotypes with improved drug-like properties.
The table below outlines potential derivatization strategies and their intended effects on molecular performance.
| Strategy | Position of Modification | Example of Modification | Intended Effect |
| Substituent Modification | Carboxamide Nitrogen | Introduction of a 4-methoxyphenyl (B3050149) group | Enhance potency through additional binding interactions |
| Bioisosteric Replacement | C4-Position | Replacement of Br with CF3 | Modulate lipophilicity and metabolic stability |
| Bioisosteric Replacement | C2-Position | Replacement of carboxamide with sulfonamide | Alter hydrogen bonding and improve pharmacokinetic properties |
| Ring Modification | Thiophene Ring | Replacement of sulfur with oxygen (furo[2,3-c]pyridine) | Explore novel scaffold with different electronic properties |
Applications of the Thienopyridine Scaffold in Chemical Biology and Advanced Materials Research
Design and Synthesis of Thienopyridine-Based Small Molecule Libraries for Biological Target Exploration
The thieno[2,3-c]pyridine (B153571) skeleton is a key component in the design of targeted small molecule libraries. Its rigid, bicyclic structure provides a stable platform for the strategic placement of functional groups to interact with biological targets.
The thieno[2,3-c]pyridine core is present in various kinase inhibitors, highlighting its utility in oncological research. kuleuven.be High-throughput screening has identified 2,4-disubstituted thieno[2,3-c]pyridines as inhibitors of COT kinase (MAP3K8), a protein involved in cell signaling pathways. nih.gov
Furthermore, a synthesized library of thieno[2,3-c]pyridine derivatives was evaluated for anticancer properties, with several compounds identified as potent inhibitors of Heat shock protein 90 (Hsp90). mdpi.com Hsp90 is a chaperone protein that is crucial for the stability and function of many proteins required for tumor cell growth. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. In a screening against several cancer cell lines, including breast (T47D), head and neck (HSC3), and colorectal (RKO) cancer, specific derivatives showed significant inhibitory potential. mdpi.com
One notable compound from this research, designated 6i , demonstrated a broad spectrum of activity with potent IC50 values across multiple cell lines. mdpi.com This suggests that the thieno[2,3-c]pyridine scaffold can be optimized to produce effective anticancer agents. mdpi.com
Table 1: Inhibitory Concentration (IC50) of Lead Thieno[2,3-c]pyridine Compound 6i
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 |
| RKO | Colorectal | 12.4 |
Data sourced from in vitro screening assays. mdpi.com
Additionally, related fused systems such as tetrahydrobenzo tandfonline.comnih.govthieno[2,3-c]pyridines have been investigated as non-steroidal inhibitors of the CYP17 enzyme, a target in prostate cancer therapy. nih.gov
While other thienopyridine isomers, particularly thieno[2,3-b]pyridines, have been investigated as modulators of GPCRs like the adenosine (B11128) A2A receptor, specific research identifying thieno[2,3-c]pyridine-based compounds as potent and selective GPCR modulators is not extensively documented in the current scientific literature. nih.govnih.gov The exploration of this scaffold for GPCR targets remains an area for potential future investigation.
The broader thienopyrimidine and thienopyridine classes of compounds have been explored for various anti-infective properties, including antibacterial, antifungal, and antiparasitic activities. nih.govnih.govacs.orgnih.gov For example, 4-arylthieno[2,3-b]pyridine-2-carboxamides have been identified as a new class of antiplasmodial agents for malaria research. nih.gov However, studies focusing specifically on the anti-infective applications of the thieno[2,3-c]pyridine scaffold are limited.
Thienopyridines as Building Blocks in Multicomponent and Polyheterocyclic Synthesis
The synthesis of the thieno[2,3-c]pyridine scaffold has been a subject of chemical research, moving beyond traditional methods that often require metal catalysts and offer limited product diversity. nih.govkuleuven.be A modern, metal-free approach has been developed that utilizes a three-step process involving 1,2,3-triazoles. nih.govkuleuven.be
This synthetic strategy proceeds through:
A one-pot triazolation reaction to form a 1,2,3-triazole intermediate.
A modified Pomeranz-Fritsch reaction to achieve cyclization.
An acid-mediated denitrogenative transformation that yields the final thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be
This method is advantageous as it proceeds under mild conditions and allows for the creation of a diverse library of novel thieno[2,3-c]pyridine derivatives, including esters and imidazo[1,5-ɑ]thieno[2,3-c]pyridines, overcoming the derivatization limits of older synthetic routes. nih.govkuleuven.be
Exploration of Thienopyridine Systems in Material Science
Beyond its biological applications, the thieno[2,3-c]pyridine isomer has shown significant potential in the field of material chemistry. nih.govkuleuven.be Its distinct electrochemical and photophysical properties make it an attractive building block for advanced materials. kuleuven.be The fused aromatic system contributes to electronic characteristics that could be harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although specific examples of such materials are still an emerging area of research.
Advanced Analytical Techniques for Studying Scaffold-Target Interactions
The evaluation of thieno[2,3-c]pyridine derivatives relies on a suite of advanced analytical and biochemical assays to determine their efficacy and mechanism of action.
Enzyme Inhibition Assays: To quantify the potency of kinase inhibitors, researchers use enzyme inhibition assays. These experiments measure the concentration of the compound required to inhibit 50% of the kinase's activity (IC50), providing a direct measure of the compound's effectiveness against its target. nih.govmdpi.com
Mechanism of Action Studies: For promising compounds, further mechanistic studies are employed. Apoptosis can be assessed through methods like Annexin V/propidium iodide (PI) double staining, which distinguishes between live, apoptotic, and necrotic cells. Cell cycle analysis, conducted via PI staining and flow cytometry, reveals if a compound causes arrest at specific phases of the cell cycle (e.g., G2 phase), thereby inhibiting cell division. mdpi.com These techniques were instrumental in characterizing the anticancer effects of Hsp90-inhibiting thieno[2,3-c]pyridine derivatives. mdpi.com
Future Directions and Research Opportunities
Development of Novel Stereoselective Synthetic Pathways
The synthesis of thienopyridine derivatives has traditionally focused on constructing the core heterocyclic system. However, as the understanding of their biological importance grows, the demand for enantiomerically pure compounds is increasing. Future synthetic efforts will likely concentrate on the development of novel stereoselective methods.
Detailed Research Findings:
Asymmetric Catalysis: The application of chiral catalysts, such as gold(III) complexes, has shown promise in the stereoselective tandem synthesis of related fused heterocyclic systems like thiazolo fused thienopyridines. nih.gov This approach involves regioselective ring closures that can establish specific stereocenters with high fidelity. nih.gov
Cycloaddition Reactions: Stereoselective cycloaddition reactions, such as the Staudinger reaction, have been successfully employed to create fused thienopyridine structures with a β-lactam ring, yielding exclusively cis-cycloadducts. thieme-connect.com
Substrate Control: The inherent chirality of starting materials, such as L-cystine methyl ester hydrochloride, can be used to direct the stereochemical outcome of tandem reactions, affording novel fused thienopyridines. nih.gov
Future work could adapt these principles to the 4-Bromothieno[2,3-c]pyridine-2-carboxamide core. For instance, asymmetric reduction of a ketone precursor or stereoselective installation of substituents on the pyridine (B92270) ring could yield chiral derivatives, allowing for a more nuanced investigation of their structure-activity relationships with biological targets.
| Synthetic Strategy | Description | Potential Application to Thienopyridines |
| Asymmetric Catalysis | Employs chiral metal complexes or organocatalysts to favor the formation of one enantiomer or diastereomer over others. | Synthesis of specific enantiomers of thienopyridine derivatives for enhanced target specificity. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials from nature (e.g., amino acids, sugars) to introduce stereocenters. | Incorporation of chiral moieties derived from natural products onto the thienopyridine scaffold. |
| Diastereoselective Reactions | Leverages existing stereocenters in a molecule to control the formation of new stereocenters, such as in cycloaddition reactions. thieme-connect.com | Creation of complex, multi-ring thienopyridine systems with defined three-dimensional structures. thieme-connect.com |
Integration of Artificial Intelligence and Machine Learning in Thienopyridine Design
The convergence of computational power and sophisticated algorithms is revolutionizing drug discovery. Artificial intelligence (AI) and machine learning (ML) offer unprecedented opportunities to accelerate the design and optimization of novel thienopyridine-based compounds. researchgate.netnih.gov
Detailed Research Findings:
Predictive Modeling: AI/ML algorithms can be trained on large datasets of known compounds to predict various properties, including physicochemical characteristics (solubility, bioavailability), biological activity, and potential toxicity. mdpi.com This allows for the in silico screening of virtual libraries of thienopyridine derivatives, prioritizing candidates for synthesis and experimental testing. nih.gov
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules. nih.gov By providing the model with the this compound scaffold as a starting point and defining desired properties, these algorithms can propose novel derivatives with optimized characteristics for a specific biological target. nih.gov
QSAR and Pharmacophore Modeling: Machine learning enhances traditional Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. mdpi.com These techniques can identify the key structural features of the thienopyridine core responsible for biological activity, guiding the rational design of more potent and selective analogs. mdpi.com
The integration of AI can significantly reduce the time and cost associated with drug development by focusing laboratory efforts on the most promising candidates. researchgate.net Future projects will likely involve creating bespoke ML models trained specifically on thienopyridine data to refine predictions and accelerate the discovery of new therapeutic agents.
| AI/ML Application | Description | Relevance to Thienopyridine Design |
| Virtual Screening | Uses computational models to screen large libraries of virtual compounds to identify those most likely to bind to a drug target. nih.gov | Rapidly identifies promising derivatives of this compound for synthesis. |
| Predictive ADMET | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com | Filters out compounds with unfavorable pharmacokinetic or toxicity profiles early in the design phase. |
| Generative Design | Algorithms create novel molecular structures with desired properties from scratch or based on a given scaffold. nih.gov | Proposes innovative thienopyridine structures that human chemists may not have conceptualized. |
| Target Identification | Analyzes biological data to identify and validate new protein targets for therapeutic intervention. nih.gov | Uncovers new potential applications for thienopyridine-based inhibitors beyond known targets. |
Exploration of Unconventional Reactivity Patterns
While standard transformations of the this compound scaffold (e.g., Suzuki or Buchwald-Hartwig couplings at the bromine position) are well-established, future research should explore more unconventional reactivity to access novel chemical space.
Detailed Research Findings:
Regioselective Halogenation: The thieno[2,3-b]pyridine (B153569) system has been shown to undergo mild and regioselective bromination at the 4-position, demonstrating that the electronic nature of the fused ring system can direct reactivity. nih.govresearchgate.net Investigating further electrophilic aromatic substitutions on the this compound core could reveal unique functionalization patterns.
C-H Activation: Direct C-H activation offers a more atom-economical approach to functionalization, bypassing the need for pre-installed handles like halides. Exploring transition-metal-catalyzed C-H activation at various positions on the thienopyridine ring could lead to the efficient synthesis of diverse analogs.
Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods are emerging as powerful tools in organic synthesis, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net These techniques could be used to forge new bonds or induce novel cyclizations involving the thienopyridine core, potentially leading to the discovery of unexpected molecular architectures.
By pushing the boundaries of known chemical transformations, researchers can generate libraries of thienopyridine derivatives with unprecedented structural diversity, increasing the probability of discovering compounds with unique biological or material properties.
Expansion into Novel Bio-conjugation Strategies
Bio-conjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, is a powerful strategy for creating targeted therapeutics, diagnostic agents, and research tools. The this compound scaffold is an attractive candidate for such applications.
Future research can focus on developing methods to attach this thienopyridine core to biomolecules. This could involve:
Functionalization for Linkage: Modifying the carboxamide group or replacing the bromine atom (via cross-coupling) with a functional group suitable for bioconjugation (e.g., an alkyne for click chemistry, a maleimide (B117702) for reaction with thiols, or an activated ester for reaction with amines).
Use of Hydrophilic Linkers: To maintain the solubility and stability of the resulting bio-conjugate, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can be incorporated. youtube.com Using PEG-based reagents can decrease aggregation, reduce non-specific binding, and improve the pharmacokinetic profile of the conjugate. youtube.com
Targeted Drug Delivery: Conjugating a potent thienopyridine derivative to an antibody that specifically recognizes a cancer cell antigen could create an antibody-drug conjugate (ADC). This would allow for the targeted delivery of the cytotoxic agent directly to tumor cells, minimizing systemic toxicity.
These strategies would transform the thienopyridine from a standalone small molecule into a key component of a larger, multi-functional biological system.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of thienopyridine derivatives will be realized through collaborations that bridge traditional scientific disciplines. The unique electronic and structural properties of the fused heterocyclic system make it relevant not only in biology but also in materials science.
Chemistry and Biology: Continued collaboration between synthetic chemists and biologists is essential for elucidating the mechanism of action of bioactive thienopyridines. Chemists can synthesize probes and analogs, while biologists can use these tools to study cellular pathways and validate drug targets.
Chemistry and Materials Science: The planar, electron-rich thieno[2,3-c]pyridine (B153571) core is structurally reminiscent of compounds used in organic electronics. Interdisciplinary research could explore the potential of this compound derivatives as building blocks for:
Organic Semiconductors: For use in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).
Sensors: Functionalized thienopyridines could be designed to bind specific analytes, causing a detectable change in their optical or electronic properties.
Smart Materials: Incorporating thienopyridines into polymers could lead to materials with tunable properties that respond to external stimuli.
Such interdisciplinary projects, which bring together experts from diverse fields, are crucial for translating fundamental discoveries in materials research into practical applications that can address major societal challenges. mit.edu
Q & A
Q. What are the foundational synthetic routes for preparing 4-Bromothieno[2,3-c]pyridine-2-carboxamide?
A common approach involves condensation reactions using brominated precursors, such as 4-bromo-substituted thienopyridines, with carboxamide-forming reagents (e.g., carbodiimides). For example, tert-butyl-protected intermediates are synthesized via nucleophilic substitution or Suzuki coupling, followed by deprotection and amidation steps. Reaction solvents like DMF and heating (e.g., 80°C water baths) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C-NMR : To confirm substituent positions and aromatic proton environments.
- HPLC : For purity assessment (e.g., >95% purity thresholds).
- HRMS/UV-Vis : To validate molecular weight and electronic transitions.
For example, antiplasmodial thienopyridine derivatives were confirmed via 1H-NMR shifts at δ 7.8–8.2 ppm (aromatic protons) and HRMS data matching theoretical values .
Q. What safety protocols are recommended for handling brominated thienopyridine derivatives?
- Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods .
- Avoid inhalation/contact due to potential mutagenicity (refer to Safety Data Sheets for specific hazards).
- Dispose of waste via halogenated organic waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki reactions.
- Temperature control : Heating at 80–100°C accelerates cyclization but requires monitoring to avoid decomposition.
In one study, optimizing the molar ratio of aldehyde precursors to 1.2:1 increased yields by 15% .
Q. How do substituent effects influence biological activity in thienopyridine carboxamides?
- Electron-withdrawing groups (e.g., -Br, -CF₃) enhance antiplasmodial activity by increasing electrophilicity at the pyridine core.
- Steric hindrance : Bulky aryl groups at the 4-position reduce activity due to impaired target binding.
For example, 4-(4-chlorophenyl) derivatives showed IC₅₀ values <1 µM against Plasmodium falciparum, whereas methyl-substituted analogs were less potent .
Q. How should researchers address contradictory biological activity data in derivatives?
- Purity verification : Use HPLC to rule out impurities (e.g., column: C18, mobile phase: acetonitrile/water).
- Dose-response curves : Repeat assays with standardized protocols (e.g., 72-hour parasite viability assays).
- Computational modeling : Compare molecular docking scores with experimental IC₅₀ values to identify outliers .
Q. What computational methods predict reactivity in nucleophilic substitution reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular dynamics : Simulate solvent effects on transition states.
For instance, LUMO localization at the 4-bromo position in thienopyridines predicts susceptibility to SNAr reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
